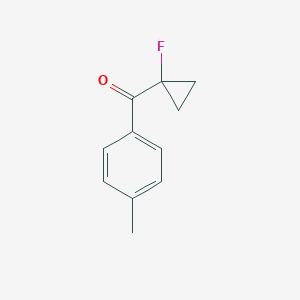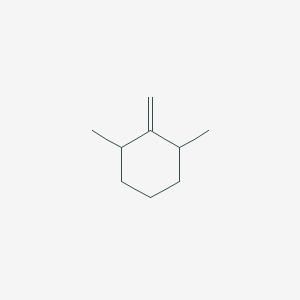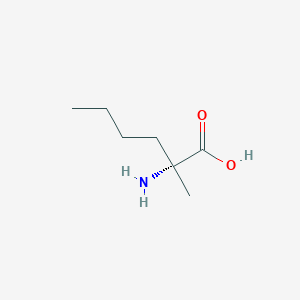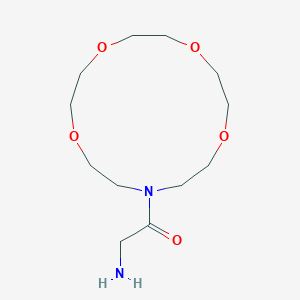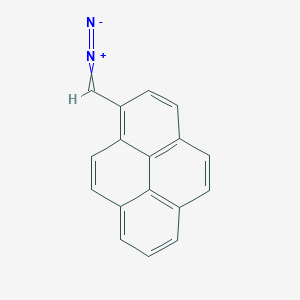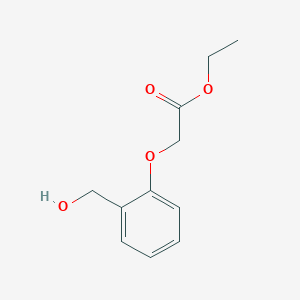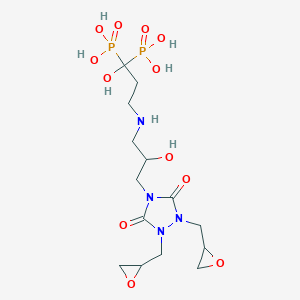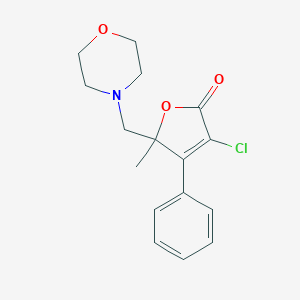
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mabuterol is a selective beta-2 adrenoreceptor agonist, primarily used as a bronchodilator. It is known for its ability to relax smooth muscles in the airways, making it useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mabuterol involves several steps:
Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.
Protection and Nucleophilic Aromatic Displacement: The intermediate is then protected with acetic anhydride and undergoes nucleophilic aromatic displacement with copper (I) cyanide to form N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.
Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group yields 4-amino-3-(trifluoromethyl)benzoic acid, which is then halogenated with chlorine to produce 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.
Formation of Benzoyl Chloride: The acid is further halogenated with thionyl chloride to form 4-Amino-3-chloro-5-(trifluoromethyl)benzoylchloride.
Final Steps: Treatment with diethyl malonate and subsequent halogenation with bromine in acetic acid leads to the formation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone.
Industrial Production Methods: The industrial production of Mabuterol follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Mabuterol undergoes various chemical reactions, including:
Oxidation: Mabuterol can be oxidized under specific conditions to form corresponding oxides.
Reduction: The reduction of Mabuterol, particularly the ketone group, is a crucial step in its synthesis.
Substitution: Halogenation and nucleophilic aromatic substitution are key reactions in the synthesis of Mabuterol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of ketones.
Substitution: Copper (I) cyanide and bromine in acetic acid are used for nucleophilic aromatic substitution and halogenation, respectively.
Major Products: The major products formed from these reactions include various intermediates such as 2-Amino-5-Iodobenzotrifluoride, N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, and 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid .
Scientific Research Applications
Mabuterol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-2 adrenoreceptor agonists.
Biology: Mabuterol is used to study the effects of beta-2 adrenoreceptor agonists on smooth muscle relaxation and bronchoconstriction.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
Mechanism of Action
Mabuterol exerts its effects by selectively stimulating beta-2 adrenoreceptors. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Comparison with Similar Compounds
Clenbuterol: Another beta-2 adrenoreceptor agonist used as a bronchodilator.
Cimaterol: A beta-2 adrenoreceptor agonist with similar applications in treating respiratory conditions.
Trantinterol: A regioisomer of Mabuterol with similar pharmacological properties.
Uniqueness of Mabuterol: Mabuterol is unique in its specific chemical structure, which includes a trifluoromethyl group and a tert-butylamino group. These structural features contribute to its high selectivity and potency as a beta-2 adrenoreceptor agonist, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
106609-78-3 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-16(11-18-7-9-20-10-8-18)13(14(17)15(19)21-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
UCCGLLBMHKEJKA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
Canonical SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
Synonyms |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenyl-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



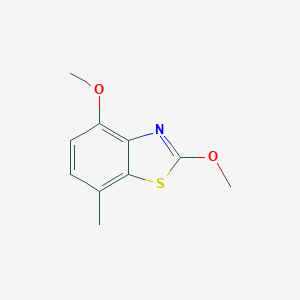
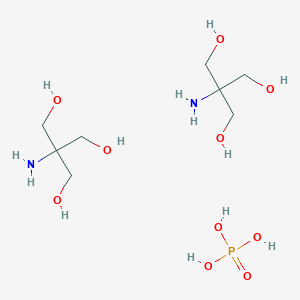
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
